molecular formula C15H12O4 B14198280 Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate CAS No. 919281-53-1

Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate

Cat. No.: B14198280
CAS No.: 919281-53-1
M. Wt: 256.25 g/mol
InChI Key: MSGIMEGTWOOUFG-UHFFFAOYSA-N
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Description

Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a naphthoquinone moiety, which is responsible for its unique chemical and biological properties.

Preparation Methods

The synthesis of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of 1,4-naphthoquinone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Michael addition followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against certain cancer cells and bacteria. Additionally, the compound can interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes .

Properties

CAS No.

919281-53-1

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

ethyl 3-(1,4-dioxonaphthalen-2-yl)prop-2-enoate

InChI

InChI=1S/C15H12O4/c1-2-19-14(17)8-7-10-9-13(16)11-5-3-4-6-12(11)15(10)18/h3-9H,2H2,1H3

InChI Key

MSGIMEGTWOOUFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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